molecular formula C25H27N5O3S B12375497 N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide

N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide

Cat. No.: B12375497
M. Wt: 477.6 g/mol
InChI Key: DZTGCJZKRUDIGP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a thiophene ring, and an azepane moiety, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide involves multiple steps, including the formation of the benzimidazole core, the thiophene ring, and the azepane moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core and thiophene ring may play a role in binding to target proteins or enzymes, modulating their activity. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and thiophene-containing molecules. These compounds may share structural features and exhibit similar chemical properties.

Uniqueness

N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide is unique due to its specific combination of functional groups and structural motifs. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H27N5O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide

InChI

InChI=1S/C25H27N5O3S/c1-4-20(31)27-21-13-17(15-34-21)24(33)28-25-26-19-11-8-9-16(3)23(19)30(25)18-10-6-7-12-29(14-18)22(32)5-2/h4-5,8-9,11,13,15,18H,1-2,6-7,10,12,14H2,3H3,(H,27,31)(H,26,28,33)/t18-/m1/s1

InChI Key

DZTGCJZKRUDIGP-GOSISDBHSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N2[C@@H]3CCCCN(C3)C(=O)C=C)NC(=O)C4=CSC(=C4)NC(=O)C=C

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C3CCCCN(C3)C(=O)C=C)NC(=O)C4=CSC(=C4)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.